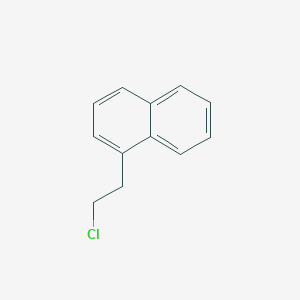

1-(2-氯乙基)萘

描述

Synthesis Analysis

The synthesis of naphthalene derivatives often involves catalyzed reactions or directed evolution to enhance specific chemical functions. For instance, the directed evolution of toluene ortho-monooxygenase in Burkholderia cepacia G4 has been shown to increase the activity for naphthalene oxidation, suggesting potential pathways for synthesizing naphthalene derivatives, including 1-(2-Chloroethyl)naphthalene (Canada et al., 2002). Additionally, iron-catalyzed benzannulation reactions offer practical methods for naphthalene synthesis, indicating possible synthetic routes for 1-(2-Chloroethyl)naphthalene (Zhu et al., 2013).

Molecular Structure Analysis

Molecular structure and spectroscopic characterizations of naphthalene derivatives have been extensively studied. For example, the analysis of 1-(chloromethyl)-2-methylnaphthalene provides insights into its molecular geometry, vibrational assignments, and electronic properties, which could be analogous to those of 1-(2-Chloroethyl)naphthalene (Nagabalasubramanian et al., 2012).

Chemical Reactions and Properties

The chemical behavior of naphthalene derivatives under various conditions has been a subject of study, offering insights into the reactions and properties of 1-(2-Chloroethyl)naphthalene. For example, research on naphthalene-1,8-diylbis(diphenylmethylium) highlights unique electron-transfer reduction behaviors that could be relevant to understanding the reactivity of 1-(2-Chloroethyl)naphthalene (Saitoh et al., 2006).

Physical Properties Analysis

Investigations into the physical properties of naphthalene derivatives, such as polarizability, hyperpolarizability, and spectroscopic characteristics, provide a foundation for predicting the physical attributes of 1-(2-Chloroethyl)naphthalene. These studies include comprehensive spectroscopic characterization and quantum chemical calculations to understand the compound's behavior in various media (Nagabalasubramanian et al., 2012).

Chemical Properties Analysis

The chemical properties of naphthalene derivatives, such as reactivity with OH radicals and the formation of dicarbonyl products, offer insights into the environmental and chemical reactivity of 1-(2-Chloroethyl)naphthalene. Studies on the OH radical-initiated reactions of naphthalene and its alkyl derivatives reveal the formation of ring-opened dicarbonyls, suggesting similar pathways might occur for 1-(2-Chloroethyl)naphthalene (Wang et al., 2007).

科学研究应用

1-(氯甲基)-2-甲基萘是一种相关的化合物,具有独特的分子几何构型和电荷转移相互作用,使其在有机电子学和光催化中具有潜在的应用(Nagabalasubramanian、Karabacak 和 Periandy,2012)。

萘二酰亚胺 (NDI) 在导电薄膜、分子传感器、能量转移、主客体化学和人工光合作用中显示出潜力,突显了萘衍生物的多样化应用(Bhosale、Jani 和 Langford,2008)。

NDI 在超分子化学、传感器、催化和医药应用中也前景广阔,尽管实际应用需要克服关键挑战(Kobaisi 等人,2016)。

萘在特定溶剂中的阳极偶联导致 1,4-聚萘薄膜的产生,该薄膜表现出可逆的电化学性质(Zecchin、Tomat、Schiavon 和 Zotti,1988)。

萘基化合物因其电光、非线性和电荷转移特性而受到研究,使其成为染料敏化太阳能电池和非线性光学中的候选材料(Irfan 等人,2017)。

具有特定侧链的某些萘二酰亚胺表现出独特的吸收和荧光特性,有利于分子器件制造(Andric 等人,2004)。

已开发出一种基于萘的荧光探针,用于高分辨率成像细胞和植物中的锌分布,证明了其在生物成像中的实用性(Lee 等人,2015)。

萘及其衍生物与城市空气中的羟基自由基反应,形成可能具有空气毒性的氧化产物,表明其对环境的影响(Bunce、Liu、Zhu 和 Lane,1997)。

萘衍生物中烷基取代的位置影响城市大气中的断环位点和产物分布,这对于理解大气化学非常重要(Wang、Atkinson 和 Arey,2007)。

属性

IUPAC Name |

1-(2-chloroethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIBFCUQUWJKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393467 | |

| Record name | 1-(2-chloroethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethyl)naphthalene | |

CAS RN |

41332-02-9 | |

| Record name | 1-(2-chloroethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

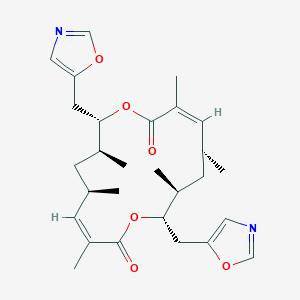

![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)

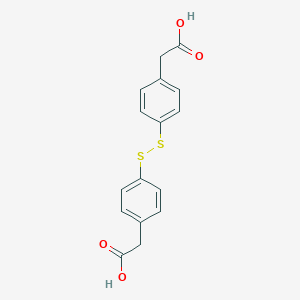

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate](/img/structure/B15239.png)

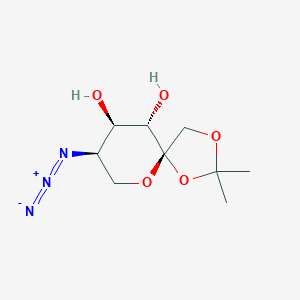

![(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B15242.png)

![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)